molecular formula C25H23Cl2N3O B12877608 4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- CAS No. 133331-86-9

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-

Cat. No.: B12877608
CAS No.: 133331-86-9
M. Wt: 452.4 g/mol
InChI Key: FQTNPFCHUUDIOJ-UHFFFAOYSA-N
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Description

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine under basic conditions to form 4-(bis(2-chloroethyl)amino)phenol.

    Coupling Reaction: The final step is the coupling of 4-(bis(2-chloroethyl)amino)phenol with the quinoline derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid can be used for reduction.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Corresponding amines.

    Substitution: Products with substituted bis(2-chloroethyl)amino groups.

Scientific Research Applications

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and ultimately cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with a bis(2-chloroethyl)amino group, known for its histone deacetylase inhibitory activity.

    Chlorambucil: A well-known alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent used to treat multiple myeloma.

Uniqueness

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine is unique due to its quinoline core, which may confer additional biological activities and selectivity compared to other alkylating agents. Its structure allows for potential dual functionality, combining DNA alkylation with other mechanisms of action, such as enzyme inhibition.

Biological Activity

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has been studied for its potential therapeutic applications, especially as an anti-cancer agent due to its structural similarity to known cytotoxic agents.

  • Molecular Formula : C25H23Cl2N3O
  • Molecular Weight : 452.38 g/mol
  • CAS Number : 133331-86-9

The compound functions primarily through the inhibition of DNA synthesis and cell division. The bis(2-chloroethyl)amino group is known to form cross-links with DNA, leading to cytotoxic effects that are particularly potent in rapidly dividing cells, such as cancer cells. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Antitumor Properties

Research indicates that 4-Quinolinamine exhibits notable antitumor activity. A study highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's ability to induce apoptosis in these cells was attributed to its interaction with cellular DNA.

Case Studies

  • Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with 4-Quinolinamine resulted in a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a reduction in tumor size and increased survival rates compared to control groups receiving no treatment .

Structure-Activity Relationship (SAR)

The biological activity of 4-Quinolinamine can be attributed to its unique structure. The presence of the quinoline moiety contributes to its lipophilicity, enhancing cellular uptake. The bis(2-chloroethyl)amino group is crucial for its alkylating properties, which are essential for its antitumor effects.

Structural FeatureContribution to Activity
Quinoline RingEnhances lipophilicity and cellular uptake
Bis(2-chloroethyl)amino GroupInduces DNA cross-linking and cytotoxicity
Phenoxy LinkageMay influence binding affinity and selectivity

Research Findings

Recent studies have focused on optimizing the structure of 4-Quinolinamine derivatives to enhance their efficacy and reduce toxicity. Modifications have included varying the substituents on the quinoline ring and exploring different linker lengths between the quinoline and the bis(2-chloroethyl)amino group.

Pharmacokinetics

Pharmacokinetic studies suggest that 4-Quinolinamine has a favorable absorption profile with moderate bioavailability. Its metabolic pathway primarily involves hepatic metabolism, with several metabolites identified that retain some level of biological activity.

Properties

CAS No.

133331-86-9

Molecular Formula

C25H23Cl2N3O

Molecular Weight

452.4 g/mol

IUPAC Name

N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine

InChI

InChI=1S/C25H23Cl2N3O/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25/h1-13,16H,14-15,17-18H2,(H,28,29)

InChI Key

FQTNPFCHUUDIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

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